3-(2-ethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(2-ethylbutanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-3-13(4-2)20(25)24-18-14-9-5-8-12-17(14)27-19(18)21(26)23-16-11-7-6-10-15(16)22/h5-13H,3-4H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGGJAQVAKYHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-ethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a compound belonging to the benzofuran class, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran backbone substituted with an amide group and a fluorophenyl moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds in the benzofuran class, including 3-(2-ethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, often act as antagonists or inverse agonists at histamine H3 receptors. These receptors play a crucial role in regulating neurotransmitter release and are implicated in various neurological disorders .
Histamine H3 Receptor Modulation
- Inhibition of H3 Receptors : The compound may inhibit histamine release, potentially benefiting conditions like sleep disorders and cognitive impairments.
- Neuroprotective Effects : By modulating neurotransmitter systems, it may exert neuroprotective effects against neurodegenerative diseases.
Biological Activity and Therapeutic Applications
The biological activity of 3-(2-ethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has been evaluated through various studies:
Research Findings and Case Studies
Recent studies have highlighted the potential of benzofuran derivatives in drug discovery:
Comparison with Similar Compounds
Structural Comparisons
The compound’s benzofuran carboxamide scaffold is shared with several analogs, differing primarily in substituents. Key structural analogs include:
Key Observations :
Comparison :
- The target compound’s synthesis likely follows similar steps, with 2-ethylbutanamido and 2-fluorophenyl groups introduced via sequential coupling.
Pharmacological and Physicochemical Properties
While direct activity data are absent, inferences can be drawn from analogs:
- Lipophilicity : The ethylbutanamido group (logP ~3.5 estimated) balances solubility and membrane permeability, unlike highly lipophilic biphenyl derivatives (logP >5) .
- Metabolic Stability : Fluorine at the 2-position may reduce oxidative metabolism, as seen in fluorinated drugs .
- Target Engagement : Benzofuran carboxamides often target enzymes (e.g., kinases) or nucleic acid structures (e.g., G-quadruplexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
